molecular formula C24H29N3O5S B2369995 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-43-2

2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2369995
CAS RN: 537044-43-2
M. Wt: 471.57
InChI Key: AWIFJDYMSFFQSY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[4,5-b]quinoline, a heterocyclic compound . It has an ethylthio group, a trimethoxyphenyl group, and two methyl groups attached to the pyrimido[4,5-b]quinoline core.


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .


Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, this compound might undergo various chemical reactions depending on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures are soluble in polar solvents .

properties

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-7-33-23-26-21-19(22(29)27-23)17(18-13(25-21)10-24(2,3)11-14(18)28)12-8-15(30-4)20(32-6)16(9-12)31-5/h8-9,17H,7,10-11H2,1-6H3,(H2,25,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIFJDYMSFFQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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